

Molecular weight of Bis(norbornadiene)rhodium(I) tetrafluoroborate

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Compound of Interest

Compound Name: *Bis(norbornadiene)rhodium(I)
tetrafluoroborate*

Cat. No.: *B1279077*

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An In-Depth Technical Guide to **Bis(norbornadiene)rhodium(I) Tetrafluoroborate**

Introduction

Bis(norbornadiene)rhodium(I) tetrafluoroborate, with the chemical formula $C_{14}H_{16}BF_4Rh$, is an organometallic compound widely utilized as a catalyst and catalyst precursor in organic synthesis.[1][2][3] This air and moisture-sensitive compound typically appears as a red or dark red powder and is valued for its efficiency in promoting a variety of chemical transformations.[4][5][6] Its primary applications are found in catalysis, particularly for reactions such as hydrogenation, hydroformylation, isomerization, and carbonylation.[5][6][7][8][9] The unique reactivity of this rhodium complex makes it an important tool for researchers in academia and professionals in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules.[7][8][9]

Physicochemical Properties

The fundamental properties of **Bis(norbornadiene)rhodium(I) tetrafluoroborate** are summarized in the table below. This data is essential for its handling, application in experimental setups, and for theoretical calculations.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₆ BF ₄ Rh	[1][2]
Molecular Weight	373.99 g/mol	[1][2][3][4][9]
CAS Number	36620-11-8	[1][2]
Appearance	Red to dark red powder	[4][5][6]
Melting Point	137-140 °C	[9]
Solubility	Fairly soluble in dichloromethane; Insoluble in water	[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **Bis(norbornadiene)rhodium(I) tetrafluoroborate**. Below are protocols for its synthesis and a representative catalytic application.

Synthesis of Bis(norbornadiene)rhodium(I) Tetrafluoroborate

A common method for the preparation of this compound involves a two-step process starting from rhodium trichloride hydrate.[10]

Step 1: Synthesis of Norbornadiene Rhodium Chloride Dimer

- Rhodium trichloride hydrate and norbornadiene (in a mass ratio between 1:4.0 and 1:6.0) are added to an ethanol solvent that has been previously deoxygenated.[10]
- The mixture is heated to reflux, typically between 80-85 °C, for a period of 1 to 2.5 hours.[10]
- Following the reflux period, the solution is concentrated and then filtered.
- The resulting solid is the norbornadiene rhodium chloride dimer.[10]

Step 2: Ion Exchange to form **Bis(norbornadiene)rhodium(I) Tetrafluoroborate**

- The norbornadiene rhodium chloride dimer is then reacted with silver tetrafluoroborate.[\[10\]](#)
- This exchange reaction is performed under the protection of an inert gas atmosphere.
- The final product, red **Bis(norbornadiene)rhodium(I) tetrafluoroborate** solid, is isolated through filtration.[\[10\]](#)

Catalytic Application: Intramolecular Carbofluorination of Alkenes

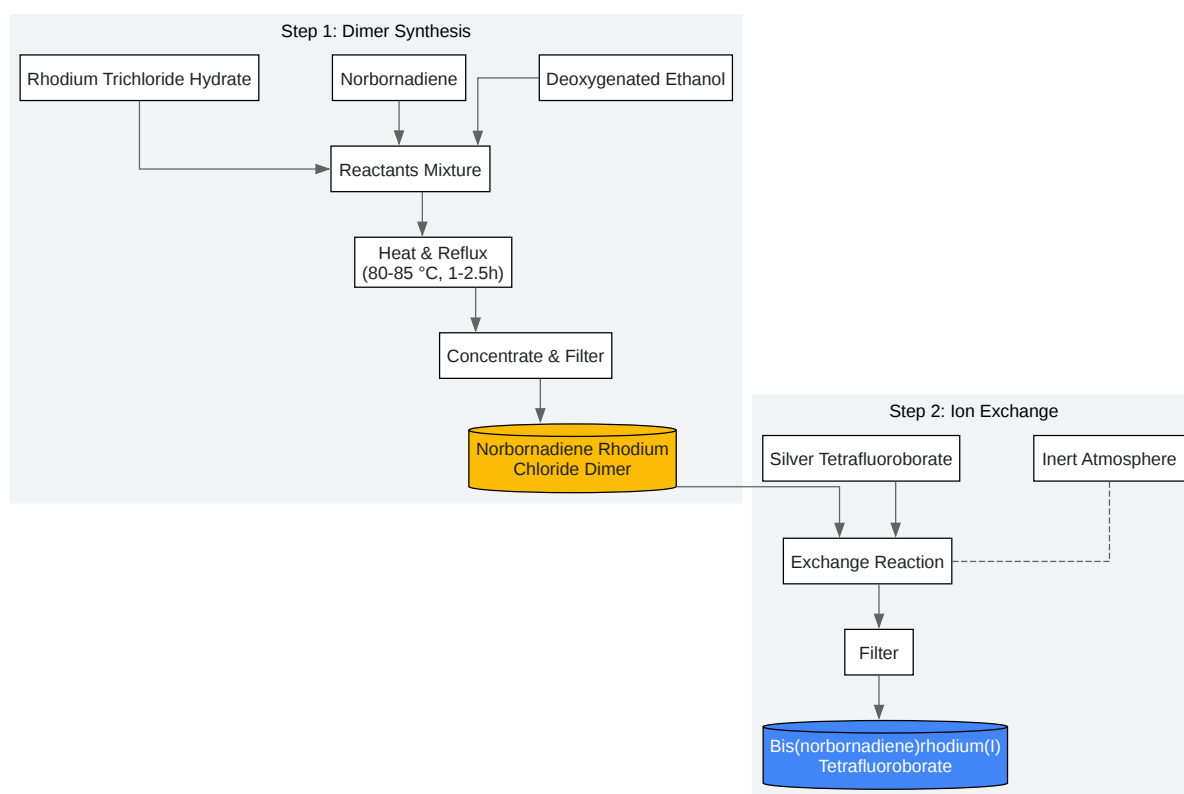
Bis(norbornadiene)rhodium(I) tetrafluoroborate can be used as a catalyst for C-F bond activation and subsequent carbofluorination reactions.[\[11\]](#)

Reaction Setup:

- In a sealed vial, combine the alkene substrate (e.g., 0.20 mmol), **Bis(norbornadiene)rhodium(I) tetrafluoroborate** ($[\text{Rh}(\text{nbd})_2]\text{BF}_4$) (10 mol%), and a suitable phosphine ligand such as 1,2-diphenylphosphinobenzene (dppbz) (10 mol%).[\[11\]](#)
- Add a solvent, for example, 1,2-dichloroethane (DCE) (1.0 mL).[\[11\]](#)
- Seal the vial and heat the reaction mixture to 90 °C.[\[11\]](#)
- Maintain the reaction at this temperature for a specified duration (e.g., 14 hours) to yield the carbofluorinated product.[\[11\]](#)

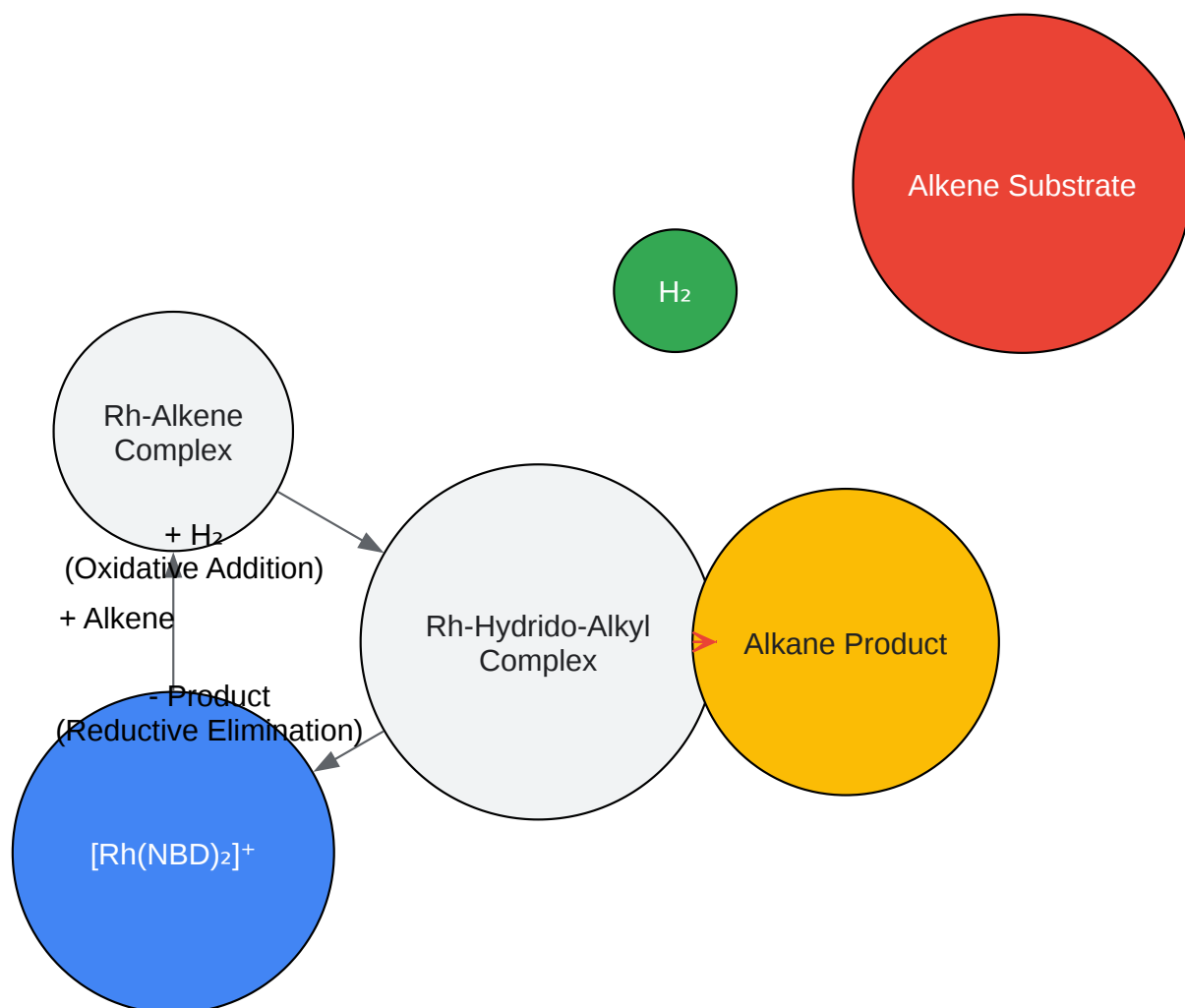
Diagrams and Workflows

Visual representations are provided below for the synthesis workflow and a general catalytic cycle.



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Caption: Workflow for the synthesis of **Bis(norbornadiene)rhodium(I) tetrafluoroborate**.



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Caption: Generalized catalytic cycle for alkene hydrogenation using a Rhodium catalyst.

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References

- 1. chemscene.com [chemscene.com]
- 2. 36620-11-8 | Bis(norbornadiene)rhodium(I) tetrafluoroborate, Rh 27.8% | Rh(nbd)2BF4 [aspirasci.com]
- 3. Bis(norbornadiene)rhodium(I) tetrafluoroborate | C14H16BF4Rh- | CID 10915722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. BIS(NORBORNADIENE)RHODIUM (I) TETRAFLUOROBORATE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. BIS(NORBORNADIENE)RHODIUM (I) TETRAFLUOROBORATE | 36620-11-8 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 9. Bis[η-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate [myskinrecipes.com]
- 10. CN111087274A - Method for preparing bis (norbornadiene) rhodium tetrafluoroborate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
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